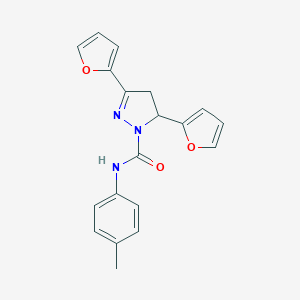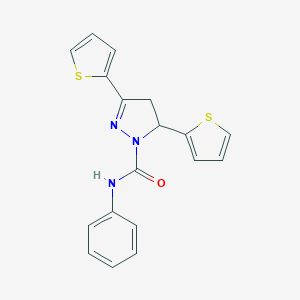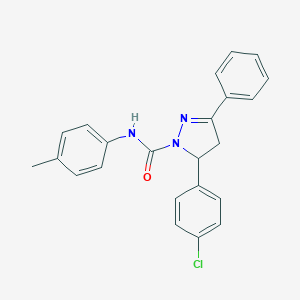
4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine is a chemical compound that has been studied for its potential medicinal properties. This compound is of interest to researchers due to its unique structure and potential applications in the field of pharmacology. In
Wissenschaftliche Forschungsanwendungen
4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine has been studied for its potential applications in the field of pharmacology. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have potential as an antifungal agent.
Wirkmechanismus
The mechanism of action of 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine is not fully understood. However, studies have suggested that this compound may function by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and physiological effects:
Studies have shown that 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine has a number of biochemical and physiological effects. In addition to its potential as a therapeutic agent for cancer and fungal infections, this compound has been shown to have anti-inflammatory properties. Additionally, studies have suggested that this compound may have potential as an agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine in lab experiments is its unique structure. This compound has a complex structure that makes it interesting to study. Additionally, this compound has been shown to have potential as a therapeutic agent for a number of diseases, making it a promising area of research.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, this compound may have toxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with cellular processes. Finally, studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Synthesemethoden
The synthesis method for 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine involves a series of chemical reactions. One common method involves the reaction of 4-chloro-7-methyl-1,8-naphthyridin-2-amine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with morpholine to yield 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine.
Eigenschaften
Molekularformel |
C20H20ClN3O |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-(3-benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine |
InChI |
InChI=1S/C20H20ClN3O/c1-14-7-8-16-18(21)17(13-15-5-3-2-4-6-15)20(23-19(16)22-14)24-9-11-25-12-10-24/h2-8H,9-13H2,1H3 |
InChI-Schlüssel |
HBQBCXBZOCIRMB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCOCC4 |
Kanonische SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



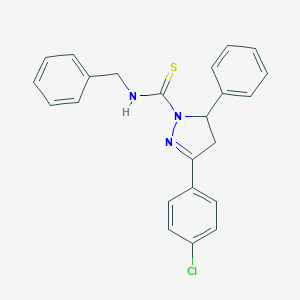
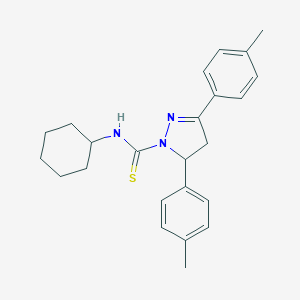
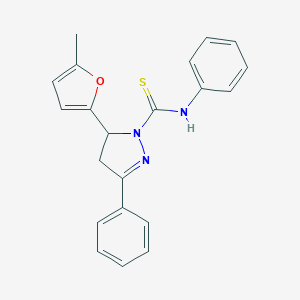
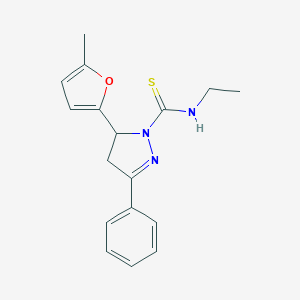
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)

